2-Ethoxy-1-phenylethanamine

説明

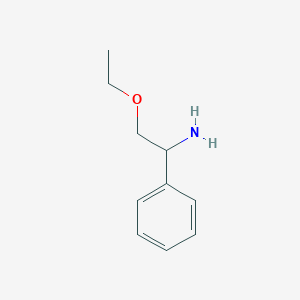

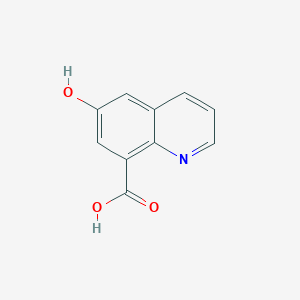

2-Ethoxy-1-phenylethanamine, also known as N-ethoxyphenethylamine (NEPEA), is an organic compound with a chemical formula C10H15NO . It is a derivative of phenethylamine .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of salicylaldehyde and an amine in a solvent, followed by heating until boiling to reflux for 12-14 hours . Another method involves the use of Lipozyme® TL IM in continuous-flow microreactors for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines .Molecular Structure Analysis

The molecular formula of this compound is C10H15NO . The average mass is 165.232 Da and the monoisotopic mass is 165.115356 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it has been used in the synthesis of functional polyacetylenes through postpolymerization modification based on selective amide transformation reactions .科学的研究の応用

Overview of 2-Ethoxy-1-phenylethanamine in Scientific Research

This compound is a compound that has been explored in various scientific studies for its potential applications and effects. While the direct studies specifically targeting this compound might be limited, insights into its applications can be inferred from research on similar phenylethylamine compounds and related chemical classes. These include its involvement in chromatographic separation techniques, effects on biological systems, and potential use in environmental and health-related research.

Chromatographic Separation Techniques

One of the notable applications of related compounds involves the use of biphasic solvent systems in the countercurrent separation (CCS) of phenylethanoid glycosides and iridoids, highlighting the importance of such compounds in improving the purification processes of biologically active metabolites. This method addresses the limitations associated with traditional chromatography, offering a more efficient alternative for the separation of complex mixtures (S. Luca et al., 2019).

Environmental and Biological Applications

Studies on the environmental fate of alkylphenols and their derivatives, including alkylphenol ethoxylates, provide insights into the ecological impact of phenylethanamine compounds. These studies emphasize the significance of understanding the biodegradation and sorption behaviors of such compounds to assess their environmental risks and inform the development of safer chemical practices (G. Ying et al., 2002).

Health Implications and Toxicological Aspects

Research on the toxicological profiles of phenylethylamines, including their metabolism, CNS toxicity, and potential for causing physical dependence, underlines the importance of these studies in evaluating the safety and health implications of exposure to such compounds. Although specific to selected phenylethylamines, these findings could be relevant for assessing the safety profile of this compound and similar substances (W. Woolverton, 1986).

将来の方向性

作用機序

Target of Action

2-Ethoxy-1-phenylethanamine, a derivative of phenethylamine , primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2) . TAAR1 is a G protein-coupled receptor that responds to trace amines . VMAT2 is responsible for transporting neurotransmitters from the cellular cytosol into synaptic vesicles .

Mode of Action

In the brain, this compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the concentration of neurotransmitters in the synaptic cleft, affecting the transmission of signals in the nervous system .

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it alters the concentration of neurotransmitters such as dopamine, norepinephrine, and epinephrine in the synaptic cleft . These neurotransmitters play a critical role in various functions, including voluntary movement, stress response, and mood regulation .

Pharmacokinetics

Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes such as mao-a . The half-life of phenethylamine is approximately 30 seconds , suggesting that this compound may also be rapidly metabolized and eliminated.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter concentrations in the synaptic cleft . This can lead to alterations in signal transmission in the nervous system, potentially affecting mood, stress response, and voluntary movement .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as certain drugs or foods, could potentially affect its metabolism and thereby its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability .

特性

IUPAC Name |

2-ethoxy-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBUOXUTITZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)